Tinostamustine Hydrochloride Exhibits Pan-HDAC Inhibitory Potency Comparable to Vorinostat but with Added DNA Alkylation Activity
Tinostamustine hydrochloride demonstrates low nanomolar pan-HDAC inhibitory activity. In enzymatic assays, it inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 9 nM, 9 nM, and 25 nM, respectively . This potency is within the same order of magnitude as vorinostat (SAHA), a standard pan-HDAC inhibitor [1]. However, unlike vorinostat, tinostamustine possesses an additional DNA alkylating function derived from its bendamustine moiety .
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 9 nM; HDAC2: 9 nM; HDAC3: 25 nM; HDAC6: 6 nM; HDAC8: 107 nM; HDAC10: 72 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC50 ~10-30 nM (varies by assay); bendamustine: no HDAC inhibition |
| Quantified Difference | Tinostamustine HDAC inhibition potency is comparable to vorinostat alone, but tinostamustine uniquely combines this with alkylating activity in a single molecule. |
| Conditions | Biochemical enzymatic assays using recombinant human HDAC isoforms |
Why This Matters
For researchers selecting an HDAC inhibitor, tinostamustine offers comparable epigenetic modulation potency to a standard HDACi but with the additional, integrated benefit of DNA alkylation, which may potentiate cytotoxicity and overcome resistance mechanisms.
- [1] Richon VM, et al. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc Natl Acad Sci USA. 1998;95(6):3003-3007. View Source
